
5'-O-tritylinosine
Vue d'ensemble
Description
5'-O-Tritylinosine (KIN59) is a nucleoside analogue characterized by a hypoxanthine base, a ribose sugar, and a trityl (triphenylmethyl) group at the 5'-position of the ribose moiety. It functions as a non-competitive, allosteric inhibitor of thymidine phosphorylase (TPase), an angiogenic enzyme overexpressed in tumors and implicated in cancer progression . The trityl group is critical for its inhibitory activity, enabling interactions with a unique allosteric site near Asp203 in human TPase . KIN59 also exhibits multitarget antiangiogenic effects, including antagonism of fibroblast growth factor-2 (FGF2) and degradation of immature blood vessels in preclinical models .
Méthodes De Préparation
Direct Tritylation of Inosine
Reaction Mechanism and Reagents
The primary route to 5'-O-tritylinosine involves the direct tritylation of inosine using triphenylmethyl chloride (trityl chloride) under anhydrous conditions. The 5'-hydroxyl group of inosine, being a primary alcohol, exhibits higher reactivity compared to the secondary 2'- and 3'-hydroxyl groups of the ribose moiety, enabling regioselective protection . The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic trityl carbon, displacing chloride. Pyridine is typically employed as both the solvent and base, neutralizing the HCl byproduct and preventing acid-mediated degradation of the nucleoside .
Reaction Conditions
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Inosine : 1.0 equiv
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Trityl chloride : 2.5–3.0 equiv
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Solvent : Anhydrous pyridine
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Temperature : 80°C
Workup and Isolation
Post-reaction, the mixture is cooled and diluted with dichloromethane (DCM). The organic layer is washed sequentially with saturated sodium bicarbonate and brine to remove residual pyridine and HCl. The crude product is concentrated under reduced pressure and purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–30% v/v) to isolate this compound .
Optimization of Synthetic Parameters
Stoichiometric Considerations
Increasing the equivalents of trityl chloride beyond 3.0 equiv risks bis-tritylation at secondary hydroxyl groups, necessitating careful stoichiometric control. For instance, using 2.5 equiv of trityl chloride yields this compound with >70% purity, whereas 3.0 equiv improves conversion but requires rigorous chromatography to separate byproducts .
Solvent and Temperature Effects
Alternative solvents like dimethylformamide (DMF) or acetonitrile have been explored, but pyridine remains optimal due to its dual role as a base and solvent. Reactions conducted at lower temperatures (e.g., 60°C) result in incomplete tritylation, while exceeding 80°C promotes decomposition of the trityl group .
Purification and Characterization
Chromatographic Separation
Silica gel chromatography effectively resolves this compound from unreacted inosine and bis-tritylated impurities. The target compound typically elutes at an Rf of 0.4–0.5 (ethyl acetate:hexane, 1:4 v/v), identified by UV absorption at 254 nm .
Spectroscopic Confirmation
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1H NMR (400 MHz, CDCl3):
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13C NMR (100 MHz, CDCl3):
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Mass Spectrometry :
Challenges and Mitigation Strategies
Regioselectivity Issues
Despite the primary hydroxyl group’s reactivity, trace bis-tritylated products (e.g., 2',5'- or 3',5'-di-O-tritylinosine) may form. These are minimized by:
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Strict control of reaction time and temperature.
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Using monomethoxytrityl (MTr) groups for transient protection of secondary hydroxyls, though this complicates synthesis .
Moisture Sensitivity
Trityl chloride is highly moisture-sensitive. Reactions must be conducted under inert atmosphere (Ar/N2) with rigorously dried solvents to prevent hydrolysis to triphenylmethanol .
Scalability and Industrial Relevance
Scalable synthesis of this compound employs continuous flow systems to enhance heat and mass transfer, reducing reaction times to 4–6 hours. However, industrial adoption remains limited due to high trityl chloride costs and chromatographic purification bottlenecks .
Applications and Derivative Synthesis
This compound serves as a precursor for analogs with enhanced TPase inhibition. For example, N(1)-cyclopropylmethyl-5'-O-tritylinosine exhibits 10-fold greater activity than KIN59, achieved by alkylating the purine N(1) position post-tritylation .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Tritylinosine primarily undergoes substitution reactions due to the presence of the trityl group. This group can be selectively removed or modified under specific conditions, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Substitution Reactions: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: While 5’-O-Tritylinosine itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations depending on the functional groups present.
Major Products Formed
The major products formed from the reactions involving 5’-O-Tritylinosine are typically its deprotected or modified derivatives. These derivatives can be further utilized in various biochemical assays and studies .
Applications De Recherche Scientifique
5’-O-Tritylinosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a precursor for the synthesis of various nucleoside derivatives.
Biology: Employed in studies related to enzyme inhibition, particularly thymidine phosphorylase.
Medicine: Investigated for its antiangiogenic properties, making it a potential candidate for cancer therapy. .
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents.
Mécanisme D'action
5’-O-Tritylinosine exerts its effects by noncompetitively inhibiting thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting thymidine phosphorylase, 5’-O-Tritylinosine disrupts the angiogenesis process, thereby inhibiting tumor growth and metastasis .
The compound also inhibits the binding of fibroblast growth factor-2 (FGF2) to its receptor, preventing the formation of productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes. This inhibition leads to the downregulation of endothelial cell proliferation and the suppression of angiogenesis .
Comparaison Avec Des Composés Similaires
Comparison with Similar Thymidine Phosphorylase Inhibitors
Structural and Mechanistic Comparisons
- Key Differences: Binding Site: KIN59 targets an allosteric pocket near Asp203, while dihydropyrimidones, 6A5BU, and isoquinoline derivatives bind competitively to the catalytic site . Trityl Group: The trityl moiety in KIN59 is indispensable for TPase inhibition; its removal abolishes activity . Analogs with N(1)-cyclopropylmethyl or cyclohexylmethyl substitutions show 10-fold higher potency than KIN59 . Biological Effects: Unlike competitive inhibitors, KIN59 uniquely degrades immature blood vessels in the CAM assay, independent of cytotoxicity .
Pharmacological Profiles
- Multitarget Activity : KIN59 inhibits both TPase and FGF2-driven angiogenesis, a dual mechanism absent in other TP inhibitors like 6A5BU or dihydropyrimidones .
Molecular Docking and Binding Affinity
- KIN59 exhibits superior binding affinity (-6.56 kcal/mol) compared to dihydropyrimidone derivatives (-6.19 to -5.11 kcal/mol), attributed to hydrophobic interactions between the trityl group and the allosteric pocket .
- Competitive inhibitors (e.g., 6A5BU) lack the trityl group and show weaker interactions with the catalytic site .
Comparative Analysis with Other Trityl-Containing Compounds
- Common Feature : The trityl group enhances hydrophobicity and steric bulk , promoting target engagement. However, KIN59’s specificity for TPase distinguishes it from other trityl-containing agents .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which 5'-O-tritylinosine inhibits thymidine phosphorylase (TPase), and how does its structure contribute to this activity?
- Answer : this compound acts as a non-competitive allosteric inhibitor of TPase, binding to a hydrophobic pocket distinct from the catalytic site. The trityl group at the 5'-position of the ribose moiety is critical for anchoring the molecule via van der Waals interactions with non-polar residues (e.g., Leu-155, Val-166) and stacking with Arg-146 . The inosine moiety forms hydrogen bonds with residues like Gln-187, stabilizing the interaction. Structural studies using X-ray crystallography and molecular docking confirm this dual binding mode .
Q. What experimental techniques are recommended to validate the binding interactions of this compound with TPase?
- Answer : Use a combination of:
- X-ray crystallography to resolve the inhibitor-enzyme complex (though challenges arise due to ligand mobility; see ).
- Molecular docking (e.g., AutoDock) with intermediate protein conformations generated via normal mode analysis (NMA) to account for TPase’s hinge-like domain motion .
- Enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm non-competitive inhibition by analyzing substrate (dThd/phosphate) binding in the presence of this compound .
Q. How do structural modifications to the trityl group or nucleoside base affect inhibitory activity?
- Answer : The trityl group is essential for hydrophobic interactions; its removal abolishes activity. Modifications at the N(1) position (e.g., cyclopropylmethyl or cyclohexylmethyl groups) enhance inhibition 10-fold, while changes to the nucleoside base (e.g., hypoxanthine to adenine) retain activity if hydrogen-bonding capacity is preserved . Systematic SAR studies using synthesized analogues are critical for optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding sites for this compound across TPase studies?
- Answer : Initial docking studies failed to identify a consistent binding site due to conformational flexibility of TPase . To reconcile discrepancies:
- Perform molecular dynamics simulations to model TPase’s open/closed states.
- Use site-directed mutagenesis (e.g., Arg-146Ala or Leu-155Gly) to test predicted interactions.
- Validate findings with cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry to detect allosteric conformational changes .
Q. What strategies are effective for optimizing this compound derivatives to improve TPase inhibition and selectivity?
- Answer : Prioritize:
- Synthetic diversification : Introduce substituents at N(1) or the trityl group to enhance hydrophobic or electrostatic interactions .
- Co-crystallization trials with TPase mutants to identify residue-specific binding requirements.
- Selectivity screens against related enzymes (e.g., pyrimidine nucleoside phosphorylases) to avoid off-target effects .
Q. How can researchers address challenges in reproducing this compound’s crystallographic electron density data?
- Answer : The absence of electron density in some studies suggests ligand mobility or partial occupancy. Mitigate this by:
- Using soaking protocols with higher ligand concentrations during crystallization.
- Applying cryo-cooling to stabilize transient binding states.
- Supplementing with computational methods like ensemble docking to model flexible binding modes .
Q. What methodologies are suitable for comparing this compound’s efficacy with other TPase inhibitors (e.g., dihydropyrimidone derivatives)?
- Answer : Conduct:
- Competitive binding assays (e.g., isothermal titration calorimetry) to determine if inhibitors share overlapping binding sites .
- Kinetic analyses (e.g., Ki values) under identical experimental conditions.
- In vivo angiogenesis models to correlate TPase inhibition with functional outcomes (e.g., reduced endothelial cell migration) .
Q. Data Reproducibility & Methodological Rigor
Q. Why might this compound exhibit variable inhibitory potency across TPase isoforms (e.g., human vs. E. coli)?
- Answer : Species-specific differences in TPase’s allosteric pocket (e.g., residue composition near Arg-146 or Gly-405-Val-419 loop) alter binding affinity. Address this by:
- Performing comparative sequence alignment of TPase isoforms.
- Generating chimeric enzymes to isolate critical residues .
Q. How should researchers design experiments to ensure reproducibility of this compound’s biochemical effects?
- Answer : Adhere to:
Propriétés
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPZMZDCXFRHCL-ZYWWQZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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